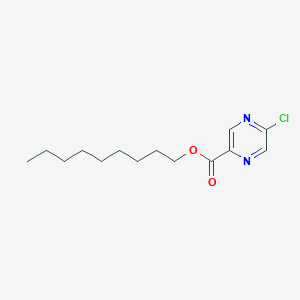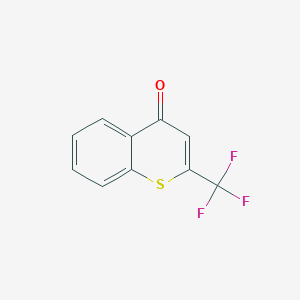
2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one is an organic compound that belongs to the class of trifluoromethylated benzothiopyrans. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzothiopyran ring system. The trifluoromethyl group is known for its ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organic molecules, making it a valuable functional group in pharmaceutical and agrochemical applications .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of benzothiopyran precursors using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often involve the use of a solvent like tetrahydrofuran (THF) and a catalyst such as tetrabutylammonium fluoride (TBAF) to facilitate the nucleophilic trifluoromethylation process .
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one may involve large-scale trifluoromethylation reactions using cost-effective and environmentally friendly reagents. Sodium trifluoroacetate and sodium trifluoromethanesulfinate (CF3SO2Na) are commonly used as trifluoromethylating agents in industrial settings due to their availability and low toxicity .
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzothiopyran derivatives.
科学的研究の応用
2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its enhanced pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with improved stability and performance
作用機序
The mechanism of action of 2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity . The compound may inhibit enzymes or receptors involved in critical biological processes, thereby exerting its effects.
類似化合物との比較
2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one can be compared with other trifluoromethylated compounds such as:
Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its pharmacokinetic properties.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group that improves its metabolic stability.
The uniqueness of this compound lies in its benzothiopyran ring system, which imparts distinct chemical and biological properties compared to other trifluoromethylated compounds.
特性
CAS番号 |
156909-12-5 |
|---|---|
分子式 |
C10H5F3OS |
分子量 |
230.21 g/mol |
IUPAC名 |
2-(trifluoromethyl)thiochromen-4-one |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H |
InChIキー |
QPIMCPAISITSCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C=C(S2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
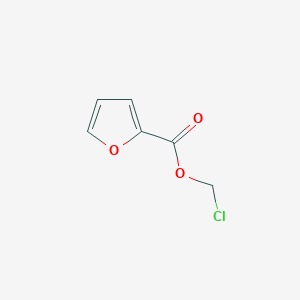
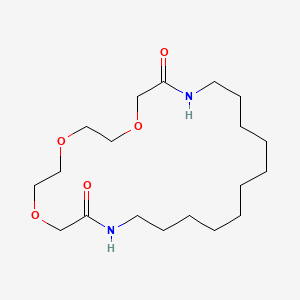
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)

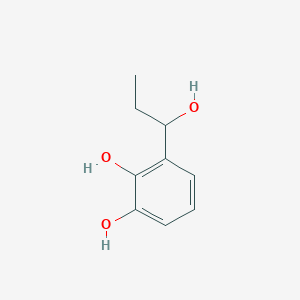
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
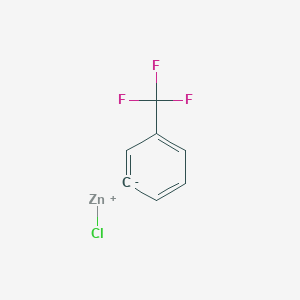
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
